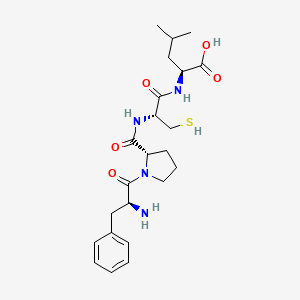

L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine

説明

特性

CAS番号 |

918526-69-9 |

|---|---|

分子式 |

C23H34N4O5S |

分子量 |

478.6 g/mol |

IUPAC名 |

(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C23H34N4O5S/c1-14(2)11-17(23(31)32)25-20(28)18(13-33)26-21(29)19-9-6-10-27(19)22(30)16(24)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,33H,6,9-13,24H2,1-2H3,(H,25,28)(H,26,29)(H,31,32)/t16-,17-,18-,19-/m0/s1 |

InChIキー |

JHUOBEUGZVXSMU-VJANTYMQSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)N |

正規SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

L-フェニルアラニル-L-プロリル-L-システイニル-L-ロイシンの合成には、通常、固相ペプチド合成 (SPPS) が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順番に追加することを可能にします。一般的な手順は以下のとおりです。

最初のアミノ酸の付加: N末端が保護された最初のアミノ酸が樹脂に付加されます。

脱保護: 次のアミノ酸の付加を可能にするために、N末端の保護基が除去されます。

カップリング: 次の保護されたアミノ酸が活性化され、成長中のペプチド鎖に結合されます。

繰り返し: ステップ2と3は、目的のペプチド配列が得られるまで繰り返されます。

切断: 完了したペプチドが樹脂から切断され、脱保護されて最終生成物が得られます。

工業生産方法

L-フェニルアラニル-L-プロリル-L-システイニル-L-ロイシンなどのペプチドの工業生産では、SPPSプロセスを合理化する自動ペプチド合成装置がしばしば用いられます。これらの装置は、複数の合成サイクルを処理することができ、最終生成物の高収率と純度を保証します。さらに、大規模生産では、温度、溶媒、試薬濃度などの反応条件を最適化して、効率を最大化し、コストを最小限に抑えることが含まれる場合があります。

化学反応の分析

Oxidation Reactions

The cysteine residue (-SH group) is highly reactive toward oxidation, forming disulfide bonds (e.g., dimerization via cystine bridges). For example:

Hydrolysis of Peptide Bonds

Peptide bonds (amide linkages) are susceptible to hydrolysis under acidic or alkaline conditions. For example:

This reaction is influenced by temperature, pH, and protease activity.

Metal Chelation

Proline and cysteine residues can chelate transition metals (e.g., Fe, Cu), potentially altering redox activity. For example, Fe(III)-Leu complexes enhance Fenton reactions, generating HO· radicals that oxidize adjacent residues .

Hypothetical Reaction Pathways for L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine

While no direct studies exist, reaction pathways can be inferred:

Oxidative Modification of Cysteine

| Pathway | Mechanism | Rate Constant (Inferred) |

|---|---|---|

| Disulfide formation | Oxidation of -SH to -S-S- | (pH 7.4) |

| Sulfenic/sulfonic acid | Further oxidation with ROS | Dependent on [ROS] |

Proline-Specific Reactions

Proline’s cyclic structure restricts conformational flexibility, potentially slowing hydrolysis compared to linear peptides.

Challenges and Research Gaps

-

No Direct Studies : The tetrapeptide’s specific reactivity remains uncharacterized in the literature.

-

Complex Interactions : Coordinated effects of phenylalanine (aromatic), proline (rigid), cysteine (thiol), and leucine (hydrophobic) residues may lead to unique reactivity not observed in isolated amino acids.

Recommendations for Future Research

-

ROS-Mediated Oxidation : Investigate HO· and peroxynitrite interactions using computational models (e.g., DFT) as applied to L-leucine .

-

Proteolytic Stability : Assess resistance to enzymatic hydrolysis in physiological conditions.

-

Metal Binding Assays : Quantify chelation with Fe/Cu and its impact on redox activity.

科学的研究の応用

Pharmaceutical Applications

Antitumor Activity

Research has indicated that certain oligopeptides similar to L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine exhibit antitumor properties. For instance, a study highlighted the ability of desmopressin, an analog of vasopressin, to reduce metastatic colonization of distant organs by circulating cancer cells. This suggests that peptides with similar structures may also play a role in cancer treatment by inhibiting metastasis and enhancing the efficacy of surgical interventions .

Drug Delivery Systems

Peptides like L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine are being explored for their potential in drug delivery systems. The incorporation of non-canonical amino acids into peptide structures has been shown to enhance proteolytic stability and improve pharmacokinetics, making them suitable candidates for developing advanced therapeutic agents . For example, cyclic peptides derived from such structures have demonstrated increased membrane permeability and tumor cell uptake, indicating their potential use in targeted drug delivery .

Nutritional Applications

Dietary Supplementation

Amino acids and peptides are crucial in nutrition, particularly for muscle synthesis and repair. L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine can be investigated for its role as a dietary supplement that may aid in muscle recovery and growth due to its constituent amino acids, particularly leucine, which is known to activate the mTOR signaling pathway responsible for protein synthesis .

Role in Metabolism Regulation

The metabolism of branched-chain amino acids (BCAAs), including leucine, has been extensively studied for its impact on energy balance and glucose homeostasis. The tetrapeptide's components may contribute to metabolic regulation, potentially offering benefits in managing conditions such as obesity and diabetes .

Biochemical Research

Peptidomimetics Development

L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine serves as a building block for designing peptidomimetics—synthetic compounds that mimic the biological activity of peptides. These compounds can be engineered to exhibit enhanced stability and bioactivity compared to their natural counterparts . The exploration of such compounds is vital in creating new therapeutic agents that can withstand enzymatic degradation.

Case Studies

The following table summarizes notable case studies related to the applications of L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine:

作用機序

類似の化合物との比較

L-フェニルアラニル-L-プロリル-L-システイニル-L-ロイシンは、類似の配列または機能を持つ他のペプチドと比較することができます。

L-フェニルアラニル-L-プロリル-L-ロイシン: システイン残基を欠いており、ジスルフィド結合を形成する能力と全体の安定性に影響を与える可能性があります。

L-フェニルアラニル-L-プロリル-L-グルタミル-L-ロイシン: システインの代わりにグルタミン酸が含まれており、その電荷と潜在的な相互作用が変化します。

シクロ (L-フェニルアラニル-L-プロリル): 異なる構造的および機能的特性を持つ環状ジペプチド。

これらの比較は、ジスルフィド結合を形成する能力や特定のアミノ酸配列など、L-フェニルアラニル-L-プロリル-L-システイニル-L-ロイシンのユニークな特徴を強調しており、これはその独特の化学的および生物学的特性に貢献しています。

類似化合物との比較

Comparison with Similar Compounds

The following table compares L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine with structurally related peptides, focusing on molecular composition, key residues, and functional differences:

¹ Exact molecular formula inferred from analogous compounds in evidence.

Key Findings:

Sequence Length : The target tetrapeptide is shorter than most analogs (e.g., 8-residue peptide in ), reducing metabolic complexity but limiting functional diversity.

Charged Residues : Lysine () and aspartic acid () introduce charged regions, absent in the target compound.

Structural Rigidity : Proline’s cyclic structure in the target peptide and may enhance stability compared to flexible glycine-rich peptides (e.g., ).

Functional and Clinical Implications

- PKU Contraindication : All phenylalanine-containing peptides (e.g., target compound, ) require caution in PKU patients .

- Drug Design : Cysteine-containing peptides (target, ) are candidates for prodrugs leveraging disulfide bonds.

- Solubility : Lysine/aspartic acid in improve water solubility compared to the hydrophobic target compound.

生物活性

L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine (LPCL) is a tetrapeptide composed of four amino acids: phenylalanine, proline, cysteine, and leucine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activities associated with LPCL, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

LPCL's structure can be analyzed based on its amino acid composition:

- Phenylalanine : An aromatic amino acid known for its role in protein synthesis and as a precursor to neurotransmitters.

- Proline : A cyclic amino acid that contributes to protein stability and has roles in cellular signaling.

- Cysteine : Contains a thiol group, allowing for the formation of disulfide bonds, crucial in protein folding and stability.

- Leucine : An essential branched-chain amino acid that plays a significant role in muscle protein synthesis and metabolic regulation.

1. Antioxidant Properties

One of the notable biological activities of LPCL is its antioxidant capacity. Cysteine's thiol group is known to scavenge free radicals, which can mitigate oxidative stress in cells. Research indicates that peptides containing cysteine can enhance the antioxidant defense system by increasing glutathione levels in various tissues .

2. Modulation of Protein Synthesis

Leucine is recognized as a potent activator of the mTOR (mammalian target of rapamycin) pathway, which regulates protein synthesis and cell growth. Studies have shown that LPCL can stimulate mTOR signaling, leading to increased protein synthesis in muscle tissues . This is particularly relevant for muscle recovery and growth following exercise.

3. Potential Anti-inflammatory Effects

Research suggests that proline-rich peptides may exhibit anti-inflammatory properties. LPCL could potentially modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines. This property may be beneficial in conditions such as arthritis or other inflammatory diseases .

Case Studies and Experimental Data

Several studies have investigated the effects of LPCL and similar peptides:

- A study on peptide supplementation demonstrated significant improvements in muscle recovery post-exercise when subjects were administered leucine-rich peptides .

- Another research highlighted that cysteine-containing peptides could reduce markers of oxidative stress in patients undergoing chemotherapy, suggesting a protective effect against drug-induced damage .

Data Tables

The following table summarizes key findings from various studies related to the biological activity of LPCL:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。